Cas no 2361636-16-8 (1-Cyanocyclobutanesulfonyl fluoride)

1-Cyanocyclobutanesulfonyl fluoride structure
2361636-16-8 structure
商品名:1-Cyanocyclobutanesulfonyl fluoride
CAS番号:2361636-16-8
MF:C5H6FNO2S
メガワット:163.170043468475
CID:5463357

1-Cyanocyclobutanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 1-Cyanocyclobutanesulfonyl fluoride
    • インチ: 1S/C5H6FNO2S/c6-10(8,9)5(4-7)2-1-3-5/h1-3H2
    • InChIKey: WROKAKFEBDKCFE-UHFFFAOYSA-N
    • ほほえんだ: C1(C#N)(S(F)(=O)=O)CCC1

1-Cyanocyclobutanesulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6740110-0.25g
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95.0%
0.25g
$607.0 2025-03-13
1PlusChem
1P0286V3-500mg
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
500mg
$1248.00 2024-05-23
1PlusChem
1P0286V3-10g
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
10g
$6592.00 2024-05-23
Aaron
AR02873F-10g
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
10g
$7290.00 2023-12-15
1PlusChem
1P0286V3-250mg
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
250mg
$813.00 2024-05-23
Aaron
AR02873F-250mg
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
250mg
$860.00 2025-02-15
1PlusChem
1P0286V3-50mg
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
50mg
$402.00 2024-05-23
Aaron
AR02873F-1g
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
1g
$1715.00 2025-02-15
Aaron
AR02873F-500mg
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
500mg
$1344.00 2025-02-15
1PlusChem
1P0286V3-1g
1-cyanocyclobutane-1-sulfonyl fluoride
2361636-16-8 95%
1g
$1581.00 2024-05-23

1-Cyanocyclobutanesulfonyl fluoride 関連文献

1-Cyanocyclobutanesulfonyl fluorideに関する追加情報

Recent Advances in the Application of 1-Cyanocyclobutanesulfonyl Fluoride (CAS: 2361636-16-8) in Chemical Biology and Drug Discovery

1-Cyanocyclobutanesulfonyl fluoride (CAS: 2361636-16-8) has emerged as a versatile building block in chemical biology and medicinal chemistry due to its unique reactivity and potential for selective modifications. Recent studies have highlighted its utility in the development of covalent inhibitors, proteomics probes, and novel synthetic methodologies. This research brief synthesizes the latest findings on this compound, focusing on its applications in drug discovery and chemical biology.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 1-cyanocyclobutanesulfonyl fluoride as a warhead in covalent kinase inhibitors. The researchers designed a series of inhibitors targeting Bruton's tyrosine kinase (BTK), leveraging the electrophilic nature of the sulfonyl fluoride group to form stable covalent adducts with active-site cysteine residues. The compound's cyclobutane ring was found to confer improved metabolic stability compared to linear analogs, while the cyano group facilitated additional interactions with the target protein.

In chemical proteomics, 1-cyanocyclobutanesulfonyl fluoride has shown promise as a reactive handle for activity-based protein profiling (ABPP). A recent Nature Chemical Biology publication reported its use in developing sulfonyl fluoride-based probes that selectively label serine hydrolases in complex proteomes. The study revealed that the cyclobutane scaffold provides optimal reactivity and selectivity, enabling the identification of previously unknown enzyme-substrate relationships in cancer cell lines.

Synthetic chemistry applications have also advanced significantly. A 2024 Angewandte Chemie paper described a novel photochemical [2+2] cycloaddition strategy for the efficient synthesis of 1-cyanocyclobutanesulfonyl fluoride derivatives. This methodology enables rapid diversification of the cyclobutane core, facilitating structure-activity relationship studies in drug discovery programs. The authors reported yields of up to 85% with excellent stereocontrol, representing a substantial improvement over previous synthetic routes.

The safety profile and ADME properties of 1-cyanocyclobutanesulfonyl fluoride-containing compounds have been investigated in several preclinical studies. Recent data suggest that the sulfonyl fluoride moiety exhibits favorable pharmacokinetic properties compared to other electrophilic groups, with reduced off-target reactivity. However, researchers caution that careful optimization of the cyanocyclobutane moiety is required to balance reactivity and metabolic stability in vivo.

Looking forward, the unique properties of 1-cyanocyclobutanesulfonyl fluoride position it as a valuable tool for addressing challenges in covalent drug discovery and chemical biology. Ongoing research is exploring its application in targeted protein degradation, where its dual functionality (sulfonyl fluoride for covalent binding and cyano group for additional interactions) may enable the development of novel proteolysis-targeting chimeras (PROTACs). As synthetic methodologies continue to evolve, we anticipate expanded applications of this scaffold across multiple therapeutic areas.

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